1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid
Description
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid (CAS: 347386-19-0) is a synthetic organic compound featuring a piperidine ring substituted at position 2 with a carboxylic acid group and a (2,2,2-trichloroethoxy)carbonyl (Teoc) protecting group. The Teoc group is a robust electron-withdrawing moiety used to protect amines or hydroxyl groups during multi-step syntheses, particularly in peptide and heterocyclic chemistry . This compound is primarily employed as an intermediate in pharmaceutical and agrochemical research, leveraging its stability under basic conditions and selective deprotection via reductive methods (e.g., zinc) .
Properties
CAS No. |
347386-19-0 |
|---|---|
Molecular Formula |
C9H12Cl3NO4 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
1-(2,2,2-trichloroethoxycarbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12Cl3NO4/c10-9(11,12)5-17-8(16)13-4-2-1-3-6(13)7(14)15/h6H,1-5H2,(H,14,15) |
InChI Key |
GVFMGNDLADEGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid is typically synthesized through the reaction of piperidine-2-carboxylic acid derivatives with 2,2,2-trichloroethyl chloroformate or related trichloroethyl carbonylating agents. The general synthetic approach involves the formation of a carbamate linkage by reacting the amine group of piperidine-2-carboxylic acid with the trichloroethyl chloroformate under controlled conditions.
Typical Reaction : Piperidine-2-carboxylic acid + 2,2,2-trichloroethyl chloroformate → this compound.
Reaction Conditions : The reaction is usually conducted in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) at low temperatures (0°C to room temperature) to control the reactivity and selectivity. A base such as collidine or pyridine is often added to scavenge the generated hydrochloric acid and promote carbamate formation.
Stereoselectivity : When the starting piperidine-2-carboxylic acid is chiral or racemizable, stereoselective coupling can be achieved by using specific bases (e.g., lithium hexamethyldisilazide, LiHMDS) and Lewis acids to facilitate deprotonation and control the formation of diastereomeric products with high diastereomeric ratios (up to >99:1).
Industrial and Scale-Up Methods
Industrial methods generally follow the same synthetic principles but optimize parameters for large-scale production:
Use of palladium-catalyzed hydrogenation to prepare the piperidine-2-carboxylic acid starting material from pyridine carboxylic acid precursors with high yield (>85%) and purity.
Post-reaction purification includes recrystallization and chromatographic techniques to obtain high-purity this compound.
Removal of moisture and solvents under reduced pressure, followed by cooling and addition of methyl alcohol to precipitate the product, which is then isolated by centrifugation.
Detailed Stepwise Preparation Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Hydrogenation of 2-pyridine carboxylic acid with Pd/C catalyst under 3.5-5 MPa H2, 80-100°C | Converts pyridine carboxylic acid to piperidine-2-carboxylic acid | High yield (~85%) of piperidine-2-carboxylic acid |
| 2 | Reaction of piperidine-2-carboxylic acid with 2,2,2-trichloroethyl chloroformate in THF or DCM at 0°C to RT with base (collidine or pyridine) | Formation of carbamate protecting group | Formation of this compound |
| 3 | Purification by recrystallization or silica gel chromatography | Removal of impurities and diastereomers | Pure compound with high diastereomeric ratio (>99:1 possible) |
| 4 | Drying and isolation | Product isolation and drying | Final product ready for use |
Alternative Synthetic Approaches and Catalysis
Chiral Auxiliary and Catalytic Methods : Some synthetic routes employ chiral auxiliaries or asymmetric catalysts to introduce stereochemistry at the piperidine ring or adjacent centers. For example, asymmetric transfer hydrogenation or Pictet–Spengler reactions have been used in related systems to control stereochemistry.
Use of Lewis Acids : Lewis acids can be added alongside bases like LiHMDS to improve deprotonation efficiency and stereoselectivity during carbamate formation.
Nucleophilic Substitution : The trichloroacetyl or trichloroethoxycarbonyl group can be introduced or modified via nucleophilic substitution reactions with amines or other nucleophiles to yield derivatives of the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | Piperidine-2-carboxylic acid or pyridine carboxylic acid (hydrogenated) | High purity required |
| Carbonylating Agent | 2,2,2-Trichloroethyl chloroformate | Carbamate formation reagent |
| Solvent | THF, DCM, or DMF | Aprotic solvents preferred |
| Base | Pyridine, collidine, or LiHMDS | Acid scavenger and deprotonation |
| Temperature | 0°C to RT | Controls reaction rate and selectivity |
| Catalyst (for hydrogenation) | Pd/C (5%) | For preparation of piperidine-2-carboxylic acid |
| Pressure (Hydrogenation) | 3.5–5 MPa | Ensures efficient hydrogen uptake |
| Purification | Recrystallization, silica gel chromatography | Removes impurities and diastereomers |
| Yield | >85% for hydrogenation; variable for carbamate step | High yield achievable with optimization |
Chemical Reactions Analysis
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the trichloroethoxycarbonyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include pyridine, aqueous sodium hydroxide, and zinc in acetic acid.
Scientific Research Applications
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid involves the formation of a stable trichloroethoxycarbonyl group that protects amines from unwanted reactions. The trichloroethoxycarbonyl group can be selectively removed under mild conditions, such as treatment with zinc in acetic acid, resulting in the regeneration of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
1-[(2,2,2-Trichloroethoxy)carbonyl]-pyrrolidine-2-carboxylic acid
1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid
- Structure : Trifluoroethoxy (Tfe) replaces trichloroethoxy (Teoc); carboxylic acid at position 3.
- Key Differences :
- Electronic Effects : The Tfe group’s higher electronegativity reduces electron density on the carbonyl, enhancing electrophilicity.
- Solubility : Increased polarity improves aqueous solubility compared to Teoc derivatives.
- Deprotection : Requires harsher acidic conditions (e.g., TFA) versus Teoc’s reductive cleavage .
1-(tert-Butoxycarbonyl)-piperidine-2-carboxylic acid
- Structure : tert-Butoxycarbonyl (Boc) replaces Teoc.
- Key Differences :
Positional Isomers and Functional Group Variations
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
- Structure : Ethoxycarbonyl group at position 1; carboxylic acid at position 4.
- Key Differences :
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
- Structure : Aromatic 2-chlorobenzoyl replaces Teoc.
- Key Differences :
Comparative Data Table
Biological Activity
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid is a synthetic compound with the molecular formula C₉H₁₂Cl₃NO₄ and a molecular weight of approximately 304.55 g/mol. Its structure includes a piperidine ring, a carboxylic acid group, and a trichloroethoxy moiety. The unique combination of these functional groups suggests significant potential for biological activity, particularly in pharmacology.
The compound's reactivity is influenced by its chlorinated ethoxycarbonyl group, which enhances its interactions with biological targets. The presence of three chlorine atoms may contribute to its lipophilicity and ability to penetrate biological membranes.
Biological Activity Overview
Research indicates that compounds containing piperidine rings often exhibit diverse biological activities, including:
- Antimicrobial properties : Some piperidine derivatives are known to inhibit bacterial growth.
- Anticancer activity : Certain piperidine-containing compounds have shown promise in cancer therapy.
- Neuropharmacological effects : Piperidine derivatives have been explored for their potential in treating neurological disorders.
While specific mechanisms for this compound remain to be fully elucidated, studies on related compounds suggest several possible pathways:
- Enzyme inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor modulation : Binding to neurotransmitter receptors, potentially influencing synaptic transmission.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Piperidinecarboxylic Acid | C₅H₉NO₂ | Lacks chlorine substituents; simpler structure |
| 1-(Chlorocarbonyl)-piperidine | C₇H₈ClNO₂ | Contains a single chlorine; used in drug synthesis |
| 4-(Trichloromethyl)-piperidine | C₇H₈Cl₃N | Similar chlorinated structure; different functional groups |
The uniqueness of this compound lies in its combination of a piperidine ring with a trichloroethoxy carbonyl group and a carboxylic acid functionality. This specific arrangement enhances its reactivity and potential biological activity compared to simpler analogs.
Case Study: Antimicrobial Activity
A study focusing on the antimicrobial properties of piperidine derivatives found that certain substitutions on the piperidine ring significantly enhanced antibacterial activity against Gram-positive bacteria. The introduction of electron-withdrawing groups like trichloroethoxy was noted to increase potency.
Case Study: Anticancer Potential
Another investigation into structurally similar compounds revealed that modifications on the piperidine core led to increased cytotoxicity against various cancer cell lines. The presence of halogenated groups was associated with improved interaction with cancer cell membranes, suggesting a mechanism involving membrane disruption or altered signaling pathways.
Q & A
Q. What are the key synthetic routes for preparing 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving palladium-catalyzed coupling and inert atmosphere conditions. For example, a two-step protocol may include:
- Step 1 : Use of palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol at 40–100°C under inert atmosphere for 5.5 hours to introduce the trichloroethoxycarbonyl group .
- Step 2 : Acid hydrolysis (e.g., HCl in water at 93–96°C for 17 hours) to deprotect intermediates and yield the final carboxylic acid . Reaction optimization should prioritize catalyst selection, temperature control, and inert conditions to minimize side reactions.
Q. How should researchers handle and store this compound to ensure stability?
The compound is stable under recommended storage conditions (dry, ventilated, and away from light). However, the trichloroethoxy group may hydrolyze under prolonged exposure to moisture. Key precautions include:
Q. What spectroscopic methods are critical for characterizing this compound?
Standard characterization involves:
- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation, trichloroethoxycarbonyl group integration, and carboxylic acid proton (δ ~12 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 305–332 g/mol range for related analogs) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of the carbonate group) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Contradictions in NMR signals (e.g., split peaks or unexpected shifts) may arise from:
- Conformational flexibility : Piperidine ring puckering can cause splitting; use variable-temperature NMR or 2D techniques (COSY, NOESY) to analyze dynamic effects .
- Impurities : Trace solvents or byproducts (e.g., hydrolysis products) may interfere. Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What strategies improve reaction yields during synthesis?
Yield optimization requires:
- Catalyst screening : Test alternatives to palladium diacetate, such as Pd(PPh₃)₄, to enhance coupling efficiency .
- Temperature gradients : Conduct reactions under reflux (100°C) for faster kinetics but monitor for decomposition.
- Inert atmosphere : Rigorous nitrogen/argon purging minimizes oxidation of sensitive intermediates .
Q. How does the trichloroethoxycarbonyl group influence the compound’s stability under acidic conditions?
The trichloroethoxy group is electron-withdrawing, increasing susceptibility to hydrolysis. Stability tests in HCl (1–6 M) at 25–50°C show:
- Rapid deprotection (>90% conversion in 5 hours at 50°C with 6 M HCl).
- Stabilization strategies: Use aprotic solvents (e.g., THF) during reactions and avoid prolonged exposure to acidic workup conditions .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity toward biological targets (e.g., enzymes with piperidine-binding pockets) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with the trichloroethoxycarbonyl group’s electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
